3-{2-[(4-chlorobenzyl)oxy]phenyl}-1-[(2,5-dichlorophenyl)sulfonyl]-1H-pyrazole
Descripción
Propiedades
IUPAC Name |
3-[2-[(4-chlorophenyl)methoxy]phenyl]-1-(2,5-dichlorophenyl)sulfonylpyrazole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H15Cl3N2O3S/c23-16-7-5-15(6-8-16)14-30-21-4-2-1-3-18(21)20-11-12-27(26-20)31(28,29)22-13-17(24)9-10-19(22)25/h1-13H,14H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MWOMKAMIGFVYPL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C2=NN(C=C2)S(=O)(=O)C3=C(C=CC(=C3)Cl)Cl)OCC4=CC=C(C=C4)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H15Cl3N2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
493.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Actividad Biológica
The compound 3-{2-[(4-chlorobenzyl)oxy]phenyl}-1-[(2,5-dichlorophenyl)sulfonyl]-1H-pyrazole is a member of the pyrazole family, which has garnered attention due to its diverse biological activities. Pyrazole derivatives are known for their potential therapeutic applications, including anti-inflammatory, antimicrobial, and anticancer properties. This article aims to explore the biological activity of this specific compound through a review of relevant literature and research findings.
Chemical Structure
The chemical structure of the compound can be illustrated as follows:
This structure includes a pyrazole ring substituted with various functional groups that contribute to its biological activity.
Anti-inflammatory Activity
Research has shown that pyrazole derivatives possess significant anti-inflammatory properties. A study conducted by Selvam et al. synthesized a series of pyrazole compounds and demonstrated that certain derivatives exhibited up to 85% inhibition of tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6) at concentrations as low as 10 µM, comparable to standard anti-inflammatory drugs like dexamethasone .
Table 1: Anti-inflammatory Activity of Pyrazole Derivatives
| Compound Name | TNF-α Inhibition (%) | IL-6 Inhibition (%) | Concentration (µM) |
|---|---|---|---|
| Dexamethasone | 76 | 86 | 1 |
| Compound A | 61 | 76 | 10 |
| Compound B | 85 | 93 | 10 |
Antimicrobial Activity
The antimicrobial efficacy of pyrazole derivatives has also been documented. Chovatia et al. reported that certain pyrazole compounds showed promising results against various bacterial strains, including E. coli and S. aureus. The best-performing compounds were tested at concentrations of 40 µg/mL , demonstrating significant inhibition compared to standard antibiotics .
Table 2: Antimicrobial Activity Against Bacterial Strains
| Compound Name | Bacterial Strain | Inhibition Zone (mm) | Concentration (µg/mL) |
|---|---|---|---|
| Ampicillin | E. coli | 22 | 40 |
| Compound C | S. aureus | 20 | 40 |
| Compound D | Pseudomonas aeruginosa | 18 | 40 |
Anticancer Properties
The anticancer potential of pyrazole derivatives has been explored in various studies. For instance, a synthesized compound from the pyrazole family was shown to induce apoptosis in cancer cell lines through the activation of caspases . The mechanism involved the inhibition of cell proliferation and promotion of cell cycle arrest.
Case Studies
- Study on Inflammatory Response : A study focused on the compound's effect on carrageenan-induced paw edema in mice demonstrated significant reduction in inflammation compared to control groups, indicating its potential as an anti-inflammatory agent.
- Antimicrobial Efficacy : Another study evaluated the effectiveness of the compound against clinical isolates of bacteria, revealing that it performed better than some conventional antibiotics, highlighting its potential use in treating bacterial infections resistant to standard therapies.
Comparación Con Compuestos Similares
Comparison with Structurally Similar Compounds
The compound’s structural analogs are differentiated by variations in substituents, halogenation patterns, and functional groups. Below is a comparative analysis based on structural features, electronic properties, and hypothesized biological implications.
Table 1: Structural and Functional Comparison
Substituent Analysis
Sulfonyl vs. Sulfanyl Groups The target compound’s sulfonyl group (–SO₂–) is strongly electron-withdrawing, enhancing oxidative stability and hydrogen-bonding capacity compared to the sulfanyl (–S–) group in the analog from . Example: The sulfanyl-linked compound in may exhibit faster clearance due to susceptibility to cytochrome P450-mediated oxidation .
Halogenation Patterns The 2,5-dichloro substitution on the phenylsulfonyl group in the target compound creates a sterically hindered, electron-deficient aromatic system. This contrasts with the 3-chlorophenylsulfanyl group in ’s analog, which has a single chlorine atom at the meta position, offering less steric bulk. Impact: The dichloro configuration may improve target selectivity in enzyme-binding pockets compared to mono-halogenated analogs.
Aromatic Substituents The 4-chlorobenzyloxy group in the target compound introduces a rigid, lipophilic moiety, whereas the trifluoromethyl group in ’s analog increases electronegativity and metabolic resistance. Example: Trifluoromethyl groups are known to enhance blood-brain barrier penetration, but the target compound’s benzyloxy group may favor peripheral tissue distribution .
Q & A
Q. What are the recommended synthetic routes and optimization strategies for preparing 3-{2-[(4-chlorobenzyl)oxy]phenyl}-1-[(2,5-dichlorophenyl)sulfonyl]-1H-pyrazole?
Methodological Answer: The synthesis involves multi-step reactions, including:
- Step 1: Formation of the pyrazole core via cyclocondensation of hydrazine derivatives with diketones or enol ethers under reflux conditions (ethanol, 80°C, 12 hours).
- Step 2: Introduction of the sulfonyl group using 2,5-dichlorobenzenesulfonyl chloride in dichloromethane with triethylamine as a base (0°C to room temperature, 4 hours).
- Step 3: Etherification of the phenolic intermediate with 4-chlorobenzyl bromide (K₂CO₃, DMF, 60°C, 6 hours).
Optimization Tips:
Q. How can spectroscopic techniques confirm the structural integrity of this compound?
Methodological Answer:
- ¹H/¹³C NMR: Key signals include:
- Aromatic protons (δ 7.2–8.1 ppm, multiplet) for the dichlorophenyl and chlorobenzyl groups.
- Sulfonyl group confirmation via deshielded protons near δ 3.5–4.0 ppm.
- Mass Spectrometry (HRMS): Expected [M+H]⁺ at m/z 528.97 (calculated for C₂₃H₁₅Cl₃N₂O₃S).
- IR Spectroscopy: Peaks at 1340 cm⁻¹ (S=O stretch) and 1250 cm⁻¹ (C-O-C ether stretch) .
Q. What are the stability profiles of this compound under varying pH and temperature conditions?
Methodological Answer:
- pH Stability: Tested in buffers (pH 2–12, 37°C, 24 hours). HPLC analysis shows degradation >10% at pH <3 or >10, indicating instability in strongly acidic/basic conditions.
- Thermal Stability: Thermogravimetric analysis (TGA) reveals decomposition onset at 180°C, suitable for room-temperature storage .
Advanced Research Questions
Q. How can researchers investigate the biological mechanism of action of this compound?
Methodological Answer:
- Target Identification: Use competitive binding assays (e.g., fluorescence polarization) to screen kinase or GPCR targets.
- Enzyme Inhibition: Perform dose-response curves (IC₅₀ determination) with recombinant enzymes (e.g., COX-2 or P450 isoforms) in vitro.
- Cell-Based Assays: Measure antiproliferative activity (MTT assay) in cancer cell lines (e.g., HeLa or MCF-7) with controls for apoptosis (Annexin V staining) .
Q. What computational approaches are effective for structure-activity relationship (SAR) studies?
Methodological Answer:
- Molecular Docking: Use AutoDock Vina to model interactions with target proteins (e.g., EGFR PDB: 1M17). Focus on sulfonyl and chlorobenzyl groups for hydrogen bonding and hydrophobic contacts.
- QSAR Modeling: Apply partial least squares (PLS) regression to correlate substituent electronic parameters (Hammett σ) with biological activity .
Q. How should researchers resolve contradictions in reported biological activity data?
Methodological Answer:
- Reproducibility Checks: Validate assay protocols (e.g., ATP concentration in kinase assays) and compound purity (HPLC ≥95%).
- Meta-Analysis: Compare data across studies using standardized metrics (e.g., logP vs. IC₅₀). Discrepancies may arise from solvent effects (DMSO vs. aqueous buffer) or cell line variability .
Q. What strategies optimize selectivity against off-target receptors?
Methodological Answer:
- Selectivity Screening: Use panels of related receptors (e.g., 5-HT1A vs. 5-HT7) to identify structural determinants of selectivity.
- Protease Stability: Modify the pyrazole core with electron-withdrawing groups (e.g., nitro) to reduce metabolic degradation while retaining target affinity .
Key Takeaways for Researchers
- Prioritize reaction condition optimization (solvent, temperature) to improve synthetic yields.
- Combine spectroscopic and computational tools for robust structural and SAR analysis.
- Address data contradictions through rigorous assay standardization and meta-analytical approaches.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
